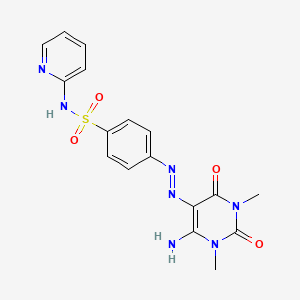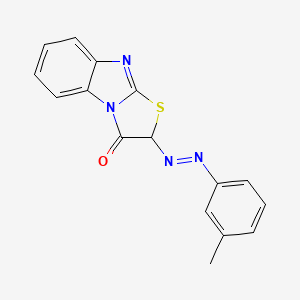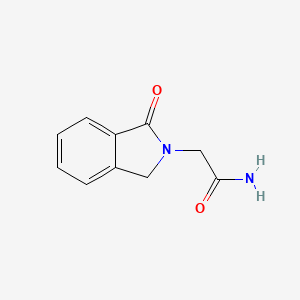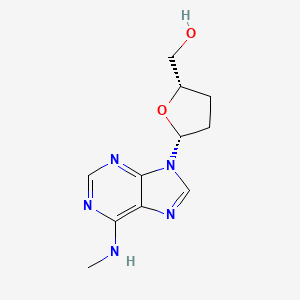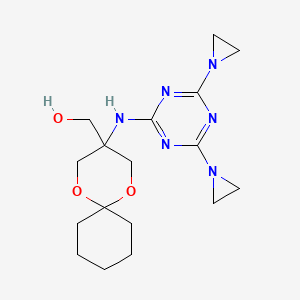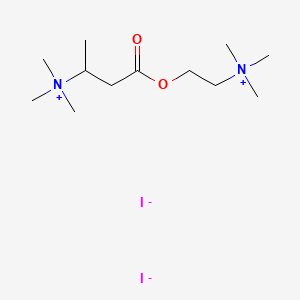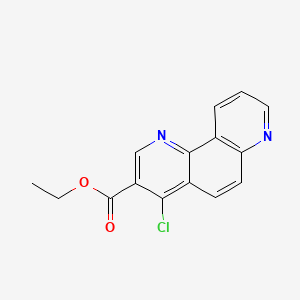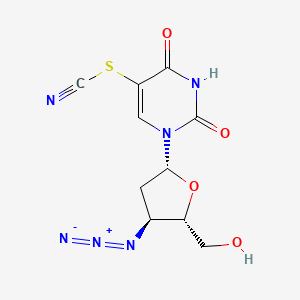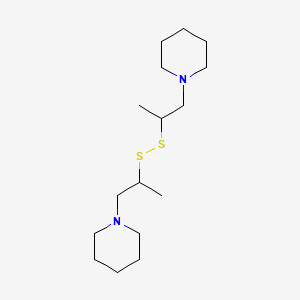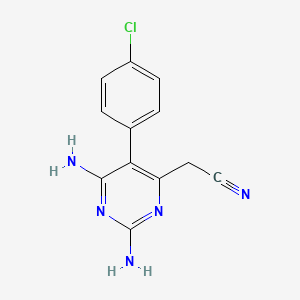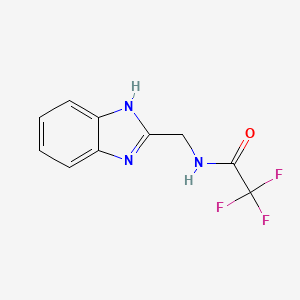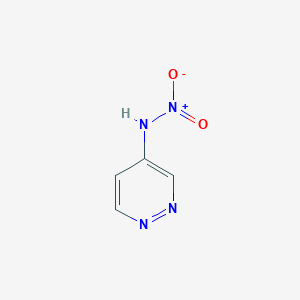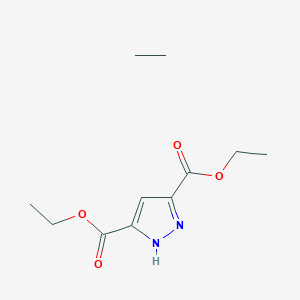
diethyl 1H-pyrazole-3,5-dicarboxylate;ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,5-pyrazoledicarboxylate is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrazole, characterized by the presence of two ester groups at the 3 and 5 positions of the pyrazole ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 3,5-pyrazoledicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazole with diethyl oxalate under basic conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated and stirred to facilitate the reaction, resulting in the formation of diethyl 3,5-pyrazoledicarboxylate .
Industrial Production Methods
In industrial settings, the production of diethyl 3,5-pyrazoledicarboxylate often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,5-pyrazoledicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole-3,5-dicarboxylic acid.
Reduction: Diethyl 3,5-pyrazoledicarboxylate alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,5-pyrazoledicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of organic conductive materials, luminescent materials, and photonic devices
Wirkmechanismus
The mechanism of action of diethyl 3,5-pyrazoledicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, some pyrazole derivatives are known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: Similar in structure but with different reactivity and applications.
Diethyl 2,3-pyridinedicarboxylate: Another ester derivative with distinct chemical properties.
Diethyl acetylenedicarboxylate: Known for its use in cycloaddition reactions
Uniqueness
Diethyl 3,5-pyrazoledicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H18N2O4 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
diethyl 1H-pyrazole-3,5-dicarboxylate;ethane |
InChI |
InChI=1S/C9H12N2O4.C2H6/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2;1-2/h5H,3-4H2,1-2H3,(H,10,11);1-2H3 |
InChI-Schlüssel |
PQDIINZTFCIKBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC.CCOC(=O)C1=CC(=NN1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


